molecular formula C11H12N4O3 B186986 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole CAS No. 18378-22-8

4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole

Cat. No.: B186986
CAS No.: 18378-22-8
M. Wt: 248.24 g/mol
InChI Key: KQERZOAUQVHYLM-UHFFFAOYSA-N
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Description

“4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole” is a compound with the molecular formula C11H12N4O3 . It is a nitrogenous heterocyclic molecule .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxadiazole ring attached to a nitro group and a piperidinyl group . The piperidinyl group is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 248.24 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 1, an exact mass of 248.09094026 g/mol, and a topological polar surface area of 88 Ų .

Scientific Research Applications

  • Photophysical Properties : The study of crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, including 4-(piperidin-1-yl)-7-nitro-2,1,3-benzoxadiazole, revealed considerable electron delocalization and the photophysical behavior of these compounds. The nitro group in these structures lies in the plane of the benzoxadiazole unit (S. Saha, 2002).

  • Fluorescence Imaging in Living Cells : A novel NBD-based phosphane derivative, closely related to 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole, was investigated for its fluorescence properties. This compound showed potential as a molecular probe for biological imaging in living cells, including mammalian and fungal cells, due to its pH-dependent fluorescence characteristics (R. F. D. de Almeida et al., 2021).

  • Assays for Membrane Asymmetry : NBD-labeled lipids, including analogs of this compound, have been used in fluorescence assays to study lipid transport and membrane structure. A method was developed to modify these NBD-labeled lipids in membranes, allowing the study of transverse-membrane asymmetry in vesicles (J. McIntyre & R. G. Sleight, 1991).

  • Visualizing Lysosomes in Live Cells : 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) has been shown to be effective in visualizing lysosomes in live cells. This application offers a cost-effective alternative to commercial lysosomal probes (K. Ishiguro et al., 2008).

  • Fluorogenic Tagging for Carboxylic Acids : NBD derivatives, including 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole (NBD-PZ), have been synthesized as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. These reagents react with carboxylic acids to produce fluorescent adducts, useful in analytical chemistry (T. Toyo’oka et al., 1991).

  • Proapoptotic Activity in Cancer Research : Certain 7-nitro-2,1,3-benzoxadiazole derivatives, closely related to this compound, have been identified as effective inhibitors of glutathione S-transferase (GST) P1-1. These compounds exhibit strong cytotoxic activity in various cancer cell lines, indicating potential as anticancer agents (P. Turella et al., 2005).

  • Enantiomeric Determination in Chromatography : NBD derivatives have been used as fluorescent chiral reagents for the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography, contributing significantly to stereochemical analyses (S. Al-Kindy et al., 1998).

  • Colorimetric Probe for Metal Ion Detection : A derivative of 4-amino-7-nitro-2,1,3-benzoxadiazole was developed as a colorimetric probe for detecting Hg2+. This application highlights the versatility of benzoxadiazole derivatives in sensing and detection technologies (Ke Wang et al., 2013).

Properties

IUPAC Name

4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c16-15(17)9-5-4-8(10-11(9)13-18-12-10)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQERZOAUQVHYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384888
Record name 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-22-8
Record name 4-Nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18378-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole

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